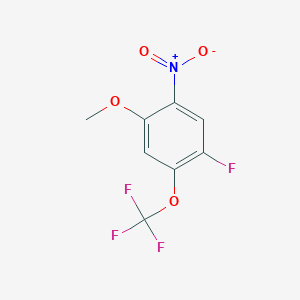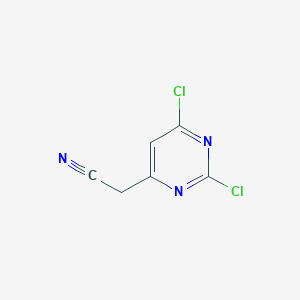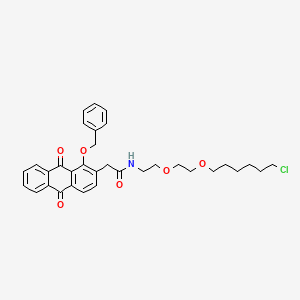
4-Methylnorbornane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylnorbornane-1-carbaldehyde is an organic compound with the molecular formula C9H14O. It is a derivative of norbornane, a bicyclic hydrocarbon, and features an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylnorbornane-1-carbaldehyde typically involves the functionalization of norbornane derivatives. One common method is the oxidation of 4-methylnorbornane using reagents such as chromium trioxide (CrO3) in the presence of acetic acid. This reaction proceeds under mild conditions and yields the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, catalytic methods using transition metal catalysts may be employed to improve selectivity and reduce by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylnorbornane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, HNO3 under reflux.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Primary amines or hydrazines in ethanol.
Major Products:
Oxidation: 4-Methylnorbornane-1-carboxylic acid.
Reduction: 4-Methylnorbornane-1-methanol.
Substitution: Corresponding imines or hydrazones.
Wissenschaftliche Forschungsanwendungen
4-Methylnorbornane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a model compound for studying the metabolism of aldehydes in biological systems.
Medicine: Derivatives of this compound may exhibit biological activity and could be explored for potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functionality, which imparts a pleasant aroma.
Wirkmechanismus
The mechanism of action of 4-Methylnorbornane-1-carbaldehyde in chemical reactions involves the reactivity of the aldehyde group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. In biological systems, aldehydes can form Schiff bases with amines, which are important intermediates in enzymatic reactions. The compound may also undergo redox reactions, participating in metabolic pathways involving aldehyde dehydrogenases.
Vergleich Mit ähnlichen Verbindungen
Norbornane-2-carbaldehyde: Another norbornane derivative with an aldehyde group at a different position.
Cyclohexane-1-carbaldehyde: A monocyclic analog with similar reactivity but different steric properties.
Bicyclo[2.2.1]heptane-1-carbaldehyde: A structural isomer with the aldehyde group on a different carbon.
Uniqueness: 4-Methylnorbornane-1-carbaldehyde is unique due to the presence of a methyl group on the norbornane ring, which influences its steric and electronic properties. This methyl group can affect the compound’s reactivity and the outcome of chemical reactions, making it distinct from other norbornane derivatives.
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
4-methylbicyclo[2.2.1]heptane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-8-2-4-9(6-8,7-10)5-3-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
HPPCEJKWYFYTTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C1)(CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



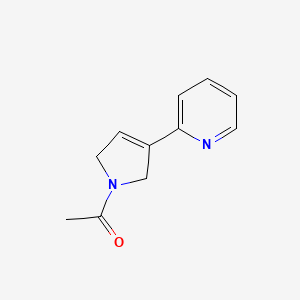
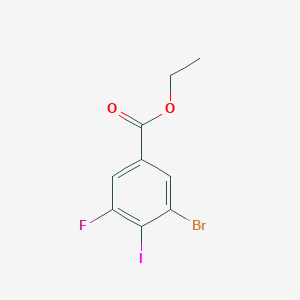
![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)
![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)

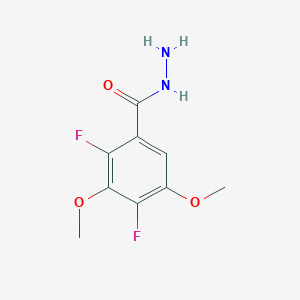
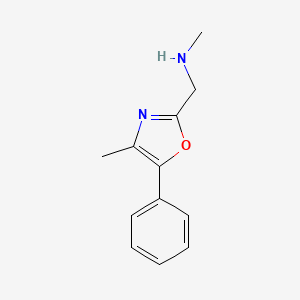
![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
